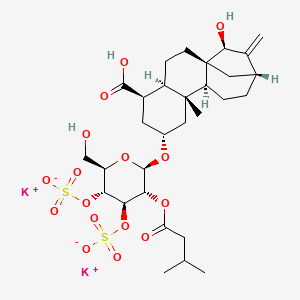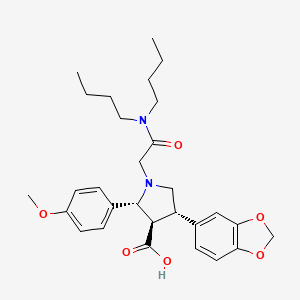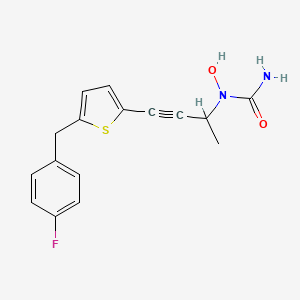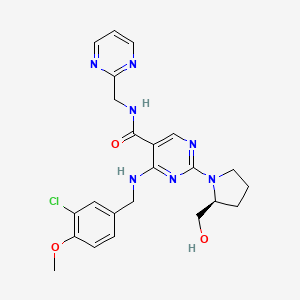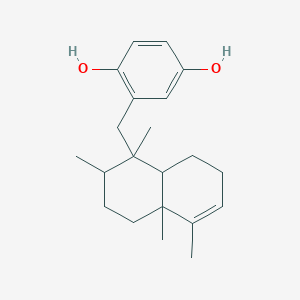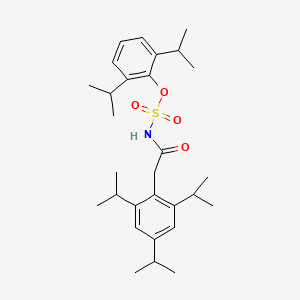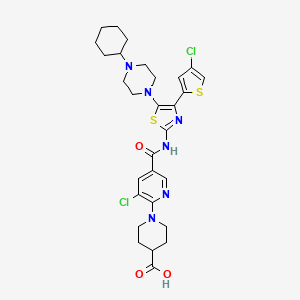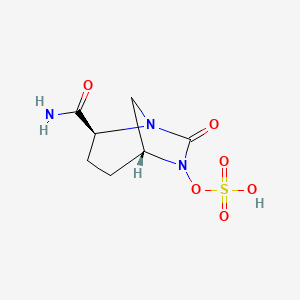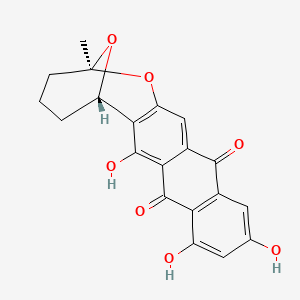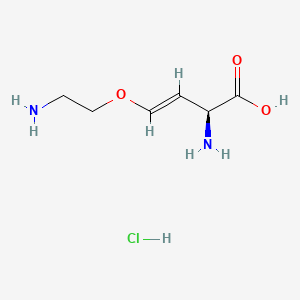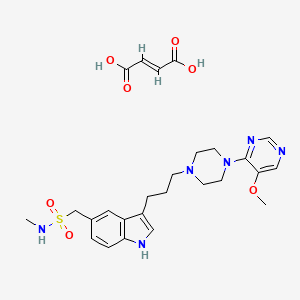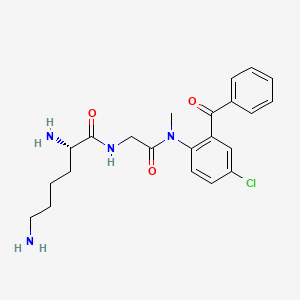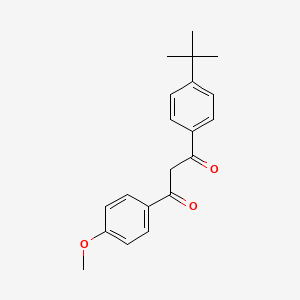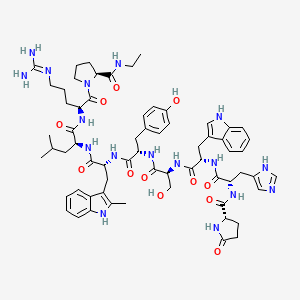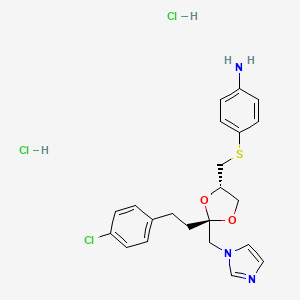
Azalanstat dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azalanstat Dihydrochloride is a dihydrochloride salt form of azalanstat, a synthetic imidazole that inhibits hepatic cholesterol biosynthesis by inhibiting the cytochrome P450 enzyme lanosterol 14alpha-demethylase.
Aplicaciones Científicas De Investigación
Cardiac Arrhythmia Management
Azalanstat dihydrochloride has been explored for its potential in managing cardiac arrhythmias. Studies have shown its effectiveness in decreasing recurrent ventricular tachyarrhythmias in patients with implantable cardioverter defibrillators. Notably, it significantly reduced the need for anti-tachycardia pacing and shock-terminated events, contributing to its potential as a safe and effective drug for reducing ventricular tachycardia and ventricular fibrillation in these patients (Singer et al., 2004).
Cholesterol Biosynthesis Inhibition
Azalanstat (RS-21607) exhibits cholesterol-lowering activity by inhibiting cholesterol synthesis. This inhibition occurs through its action on the cytochrome P450 enzyme lanosterol 14α-demethylase. In animal studies, azalanstat lowered serum cholesterol levels, particularly low-density lipoprotein cholesterol, without significantly affecting high-density lipoprotein cholesterol levels. This mechanism is of pharmacological importance in the prevention of atherosclerosis (Burton et al., 1995).
Enzymatic Studies and Antioxidant Properties
Azalanstat has been used in research studying oxidative damage to enzymes. For example, it has been employed in studies involving catalase, an enzyme crucial for cellular defense against oxidative damage. Azalanstat, in this context, serves as a tool to understand the dynamics of oxidation and antioxidation in biological systems (Mayo et al., 2003).
Heme Oxygenase Inhibition
Azalanstat analogues have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These analogues are structurally distinct from other HO inhibitors and have shown selectivity for the HO-1 isozyme, which is stress-induced. This selective inhibition has significant implications for understanding and potentially treating conditions related to oxidative stress (Vlahakis et al., 2005).
Free Radical Generation in Oxidative Stress Studies
Azalanstat dihydrochloride, specifically as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), is used as a free radical generator in studies of oxidative stress. This application is crucial in understanding the mechanisms of oxidation and antioxidation in various biological contexts, such as lipid peroxidation and protein damage (Werber et al., 2011).
Propiedades
Número CAS |
143484-82-6 |
|---|---|
Nombre del producto |
Azalanstat dihydrochloride |
Fórmula molecular |
C22H26Cl3N3O2S |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1 |
Clave InChI |
UTHWWPSFKXCLMU-HWELVIDPSA-N |
SMILES isomérico |
C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
SMILES canónico |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



